3-Azidotricyclo[2.2.1.02,6]heptane
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Overview
Description
3-Azidotricyclo[22102,6]heptane is a unique organic compound characterized by its tricyclic structure and the presence of an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidotricyclo[2.2.1.02,6]heptane typically involves the introduction of an azide group into a tricyclo[2.2.1.02,6]heptane framework. One common method is the reaction of tricyclo[2.2.1.02,6]heptane derivatives with sodium azide under appropriate conditions. For example, the reaction can be carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Azidotricyclo[2.2.1.02,6]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) iodide as a catalyst in the presence of an alkyne.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted tricyclo[2.2.1.02,6]heptane derivatives can be obtained.
Cycloaddition Products: Triazole derivatives are commonly formed through cycloaddition reactions.
Scientific Research Applications
3-Azidotricyclo[2.2.1.02,6]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-Azidotricyclo[2.2.1.02,6]heptane primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: The parent compound without the azide group.
1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane: A derivative with methyl groups instead of the azide group.
Uniqueness
3-Azidotricyclo[2.2.1.02,6]heptane is unique due to the presence of the azide group, which imparts distinct reactivity and potential for forming triazole derivatives. This makes it particularly valuable in click chemistry and other applications where the formation of stable triazole rings is desired .
Properties
IUPAC Name |
3-azidotricyclo[2.2.1.02,6]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-10-9-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGCWZBBHHMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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